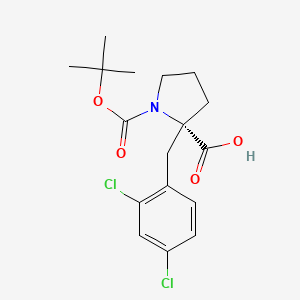

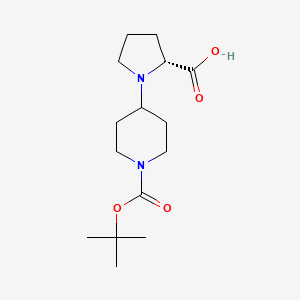

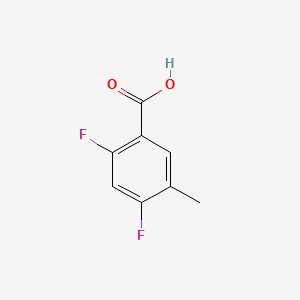

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-N-(2-fluorophenyl)-1H-indol-7-amine, also known as 2-t-butyl-1H-indole-7-amine, is an organic compound that has been studied extensively for its potential applications in the fields of chemistry and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in various scientific research studies.

Scientific Research Applications

Synthesis of Indoles and Anilines:

- The compound 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine is related to the field of indole and aniline synthesis. Tert-butyl sulfinamide is noted for its use as an ammonia equivalent in palladium-catalyzed amination, facilitating the synthesis of indoles and anilines with sensitive functional groups. This method allows the preparation of such compounds through a palladium-catalyzed cross-coupling reaction (Prakash et al., 2011). Additionally, aliphatic and aromatic amines react with chlorostyrenes in the presence of potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles, further processed into pharmacologically relevant indoles through a domino-amination protocol combined with dehydrogenation (Beller et al., 2001).

Versatile Intermediates for Asymmetric Synthesis:

- N-tert-Butanesulfinyl aldimines and ketimines are emphasized for their versatility as intermediates in the asymmetric synthesis of amines. The tert-butanesulfinyl group is highlighted for its activation of imines for nucleophilic addition, serving as a chiral directing group, and being readily cleaved post-nucleophilic addition. This method is efficient in synthesizing a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman et al., 2002).

Catalysis and Synthesis of Heterocyclic Compounds:

- The compound is associated with catalysis and synthesis in heterocyclic chemistry. For instance, tert-butyloxycarbonyl azide has been used for N-Boc protected amino group introduction into thiophene and benzene nuclei, facilitating short syntheses of indoloquinoline alkaloids. This showcases the compound's relevance in the synthesis of complex heterocyclic structures (Wippich et al., 2016).

Synthesis of Fused Tetracyclic Heterocycles:

- Research also focuses on the synthesis of fused tetracyclic heterocycles, where compounds like 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine are involved in multi-component reactions leading to high yields of heterocycles. These findings have implications in medicinal chemistry and drug discovery, highlighting the compound's potential in synthesizing biologically active molecules (Li et al., 2013).

properties

IUPAC Name |

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2/c1-18(2,3)16-11-12-7-6-10-15(17(12)21-16)20-14-9-5-4-8-13(14)19/h4-11,20-21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOENWPEGKBNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C(=CC=C2)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196247 |

Source

|

| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine | |

CAS RN |

910442-88-5 |

Source

|

| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)